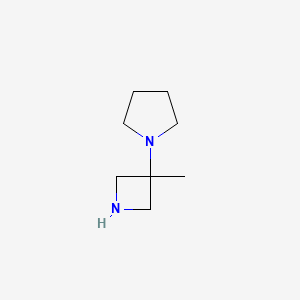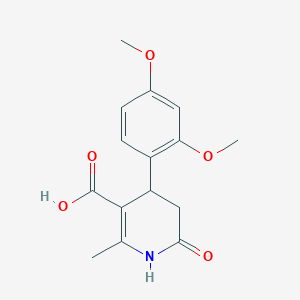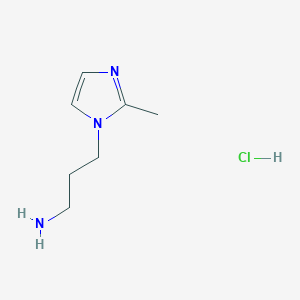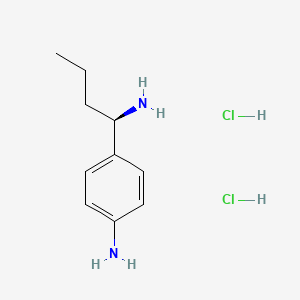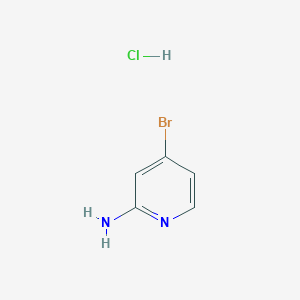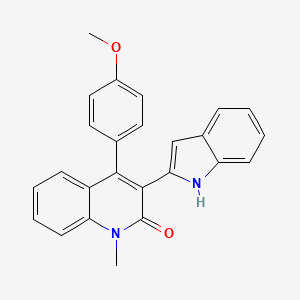
3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one
Übersicht
Beschreibung
3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one, also known as Cgp-52432, is a synthetic compound that has garnered attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of quinolone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Wirkmechanismus
The mechanism of action of 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In addition, 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one in lab experiments is its versatility. This compound has been shown to exhibit various biological activities, making it useful for studying a wide range of biological processes. In addition, 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one. One area of interest is the development of 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Another area of research is the investigation of the potential therapeutic applications of 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one in other diseases, such as cardiovascular disease and diabetes. Finally, the development of new delivery systems for 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one could also enhance its clinical potential.
Wissenschaftliche Forschungsanwendungen
3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(1H-indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-27-22-10-6-4-8-19(22)23(16-11-13-18(29-2)14-12-16)24(25(27)28)21-15-17-7-3-5-9-20(17)26-21/h3-15,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRKXGCFLYVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=CC4=CC=CC=C4N3)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705269 | |
| Record name | 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one | |
CAS RN |
1010128-58-1 | |
| Record name | 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





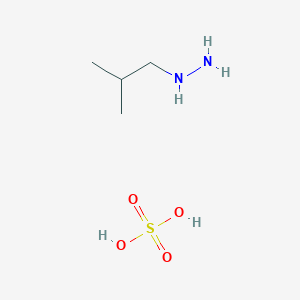

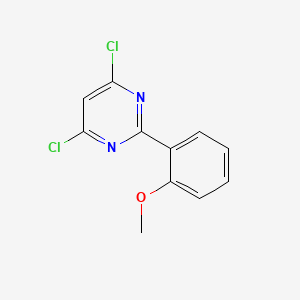
![3-[(4-Methoxyphenyl)ethynyl]phenol](/img/structure/B1505380.png)
